2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: This involves the condensation of 2,4-difluorophenyl with appropriate reagents under controlled conditions to form the imidazo[1,2-a]pyridine core.
Cyclization Reaction: Cyclization reactions are employed to form the imidazo[1,2-a]pyridine ring system, often using catalysts to facilitate the process.
Industrial Production Methods: In an industrial setting, the synthesis of 2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine is typically carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out to introduce various functional groups onto the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced derivatives, such as alcohols and amines.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of advanced materials and as a component in organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(2,4-Difluorophenyl)pyridine: A related compound with a similar structure but lacking the imidazo[1,2-a]pyridine core.
2-(2,4-Difluorophenyl)-5-fluoropyridine: Another fluorinated pyridine derivative with different substitution patterns.
2-(2,4-Difluorophenyl)-5-methylpyridine: A methylated derivative of the fluorinated pyridine.
Uniqueness: 2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine stands out due to its unique imidazo[1,2-a]pyridine core and the presence of both fluorine and methyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10F2N2 |
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Molecular Weight |
244.24 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10F2N2/c1-9-2-5-14-17-13(8-18(14)7-9)11-4-3-10(15)6-12(11)16/h2-8H,1H3 |
InChI Key |
JLPTTYXEXXDPHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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